3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3O and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14339037 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline are the FLT3 and haspin kinases . These kinases play critical roles in the proliferation of many cancers . FLT3 is a receptor tyrosine kinase, mutations in which are associated with poor prognosis in acute myeloid leukemia (AML) patients .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The 3H-pyrazolo[4,3-f]quinoline core of the compound, synthesized via a one flask multi-component Doebner–Povarov reaction, acts as a kinase hinge binder . This moiety can be tuned to selectively inhibit cancer-associated kinases such as FLT3 and haspin .
Biochemical Pathways
The inhibition of FLT3 and haspin kinases by the compound affects the signaling pathways associated with these kinases. The compound inhibits the phosphorylation of FLT3 and histone H3, a haspin target, in cells . This results in the disruption of the downstream signaling pathways, leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of flt3-driven aml cell lines with gi 50 values between 2–25 nm suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. The compound has remarkable potencies against FLT3-driven AML cell lines . It inhibits the phosphorylation of both FLT3 and histone H3 in cells, disrupting the downstream signaling pathways and leading to the inhibition of cancer cell proliferation .
Action Environment
The compound’s synthesis via a one flask multi-component doebner–povarov reaction suggests that it may be stable under a variety of conditions .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-2-29-19-13-7-16(8-14-19)23-21-15-26-22-6-4-3-5-20(22)24(21)28(27-23)18-11-9-17(25)10-12-18/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXWTKBCAPMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.